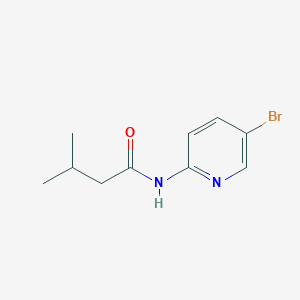![molecular formula C9H13NOS B7590488 1-[(4S)-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl]-N-methylmethanamine](/img/structure/B7590488.png)
1-[(4S)-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl]-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4S)-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl]-N-methylmethanamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is a potent inhibitor of Bruton's tyrosine kinase (BTK), which is a key enzyme in the B-cell receptor signaling pathway.
Wirkmechanismus
The mechanism of action of 1-[(4S)-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl]-N-methylmethanamine involves the inhibition of BTK, which is a key enzyme in the B-cell receptor signaling pathway. BTK plays a crucial role in the activation of B-cells, which are involved in the immune response. Inhibition of BTK by TAK-659 leads to the suppression of B-cell activation and proliferation, which can result in the inhibition of tumor growth.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, 1-[(4S)-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl]-N-methylmethanamine has also been studied for its biochemical and physiological effects. It has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. TAK-659 has also been found to be highly selective for BTK, with minimal off-target effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[(4S)-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl]-N-methylmethanamine in lab experiments is its high potency and selectivity for BTK. This allows for the specific targeting of B-cells and can result in more precise and effective results. However, one of the limitations of using TAK-659 is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-[(4S)-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl]-N-methylmethanamine. One area of focus is the development of more potent and selective BTK inhibitors that can be used in the treatment of B-cell malignancies. Another area of interest is the investigation of the potential use of TAK-659 in the treatment of other diseases, such as autoimmune disorders and inflammatory conditions. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Synthesemethoden
The synthesis of 1-[(4S)-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl]-N-methylmethanamine has been reported in several studies. One of the most common methods involves the reaction of 4-chloro-6,7-dihydrothieno[3,2-c]pyridine with methylamine in the presence of a palladium catalyst. The resulting intermediate is then treated with L-proline to obtain the final product.
Wissenschaftliche Forschungsanwendungen
1-[(4S)-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl]-N-methylmethanamine has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of BTK, which plays a crucial role in the development and progression of several B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of these malignancies.
Eigenschaften
IUPAC Name |
1-[(4S)-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-10-6-8-7-3-5-12-9(7)2-4-11-8/h3,5,8,10H,2,4,6H2,1H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBIRCYOVUUDGG-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1C2=C(CCO1)SC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H]1C2=C(CCO1)SC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4S)-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl]-N-methylmethanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Fluorophenyl)methyl-propan-2-ylamino]propan-1-ol](/img/structure/B7590406.png)
![2-[(2,5-Difluorophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7590407.png)
![1-(1,3,4,6,7,8,9,9a-Octahydropyrido[1,2-a]pyrazin-2-yl)-2-methoxyethanone](/img/structure/B7590409.png)
![2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-(2-methylpropyl)amino]acetic acid](/img/structure/B7590415.png)



![4-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholin-3-one](/img/structure/B7590462.png)
![3-Tert-butylimidazo[1,2-a]pyrimidine](/img/structure/B7590467.png)

![(2S)-2-[(1-benzoylpyrrolidine-2-carbonyl)amino]propanoic acid](/img/structure/B7590477.png)
![4'-Hydroxy-[1,1'-biphenyl]-2-ethanol](/img/structure/B7590497.png)

